N9-Isopropyl-Olomoucine, also known as Roscovitine or CYC202, is a synthetic compound belonging to the class of trisubstituted purines. It acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5. [] These kinases play crucial roles in cell cycle regulation, making N9-Isopropyl-Olomoucine a valuable tool in cell cycle studies and investigations of CDK-related cellular processes. []
Related Compounds
Olomoucine
Compound Description: Olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) is a potent and selective inhibitor of CDKs, particularly CDK1, CDK2, and CDK5. [] It acts as a competitive inhibitor for ATP and exhibits a unique selectivity profile for specific CDKs, making it a valuable tool for cell cycle studies. []
Relevance: Olomoucine serves as the foundational structure for N9-Isopropyl-Olomoucine. The key structural difference lies in the substitution at the N9 position of the purine ring. While Olomoucine possesses a methyl group at this position, N9-Isopropyl-Olomoucine features an isopropyl group. [] This modification at the N9 position significantly impacts the compound's potency and selectivity for specific CDKs.
Roscovitine (CYC202, Seliciclib)
Compound Description: Roscovitine ((R)-2-(6-benzylamino-9-isopropyl-9H-purin-2-ylamino)butan-1-ol) also known as CYC202 or Seliciclib, is a potent and selective inhibitor of CDKs, displaying activity against CDK1, CDK2, CDK5, and to a lesser extent, ERK1/2. [, ] It shows promise as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various human tumor cell lines. [, ]
Relevance: Roscovitine shares a close structural resemblance to N9-Isopropyl-Olomoucine. Both compounds feature the same core structure with a benzylamine group at C6 and an isopropyl group at N9 of the purine ring. [, ] The primary difference lies in the substitution at the C2 position, where Roscovitine possesses a butanol group, while the specific structure of N9-Isopropyl-Olomoucine is not provided in the documents. These subtle structural variations influence their inhibitory activity and selectivity against different CDKs.
Bohemine
Compound Description: Bohemine (3-(6-benzylamino-9-isopropyl-9H-purin-2-ylamino)propan-1-ol) is another trisubstituted purine analog and a potent inhibitor of CDKs, particularly CDK1 and CDK2. []
Relevance: Bohemine exhibits a very similar structure to both Roscovitine and N9-Isopropyl-Olomoucine. All three compounds possess the characteristic 6-benzylamino-9-isopropylpurine core. [] The primary difference lies in the side chain attached to the C2 amino group. While Bohemine has a propanol group at this position, Roscovitine has a butanol group, and N9-Isopropyl-Olomoucine's C2 substitution remains unspecified in the provided text. [] These variations in the side chain affect their binding affinity and selectivity for CDKs.
Isopropyl-Olomoucine
Compound Description: Isopropyl-Olomoucine, as its name suggests, is a derivative of Olomoucine with an isopropyl group incorporated into its structure. [] While its exact structure is not detailed in the documents, its name suggests it likely involves an isopropyl substitution on the purine ring, similar to N9-Isopropyl-Olomoucine. This compound demonstrates the ability to inhibit cytokinin N-glucosylation. []
Relevance: Although the exact structure of Isopropyl-Olomoucine remains undefined in the documents, its name suggests a close structural relationship with N9-Isopropyl-Olomoucine. Both compounds are derived from Olomoucine and feature an isopropyl group. [] This shared structural motif suggests they might exhibit similar biological activities and interact with similar molecular targets, making Isopropyl-Olomoucine relevant for understanding the structure-activity relationship of N9-Isopropyl-Olomoucine.
6-Benzylaminopurine Analogs
Compound Description: These are a series of compounds derived from the parent molecule 6-benzylaminopurine, which itself is a structural component of many CDK inhibitors, including N9-Isopropyl-Olomoucine. [] Modifications at various positions on the purine ring, particularly at C2 and N9, result in a range of analogs with varying inhibitory activities against plant mitogen-activated protein kinases (MAPKs). []
Relevance: The 6-benzylaminopurine analogs represent a broader class of compounds structurally related to N9-Isopropyl-Olomoucine. N9-Isopropyl-Olomoucine itself can be considered a 6-benzylaminopurine analog with specific modifications at the C2, N6, and N9 positions. [] Analyzing the structure-activity relationship of these analogs, particularly those with substitutions at N9, provides valuable insights into the structural features influencing the activity of N9-Isopropyl-Olomoucine. []
6-Isopentenyladenine Derivatives
Compound Description: This group of compounds stems from 6-isopentenyladenine, a naturally occurring plant hormone with known effects on cell division and growth. [] Similar to the 6-benzylaminopurine analogs, modifications to the 6-isopentenyladenine scaffold, especially at the N9 position, lead to derivatives with varying inhibitory activities against plant MAPKs. []
Relevance: While structurally distinct from N9-Isopropyl-Olomoucine, the 6-isopentenyladenine derivatives contribute to understanding the structure-activity relationship of trisubstituted purines as kinase inhibitors. [] Specifically, research on these derivatives highlights the significance of modifications at the N9 position for modulating inhibitory activity. [] This information can be extrapolated to N9-Isopropyl-Olomoucine, further emphasizing the role of the N9 isopropyl group in its biological activity.
Source and Classification
N9-Isopropylolomoucine is synthesized from commercially available precursors and is primarily used in research settings to study its effects on various cancer cell lines. Its classification as a kinase inhibitor places it within a broader category of compounds that modulate cell cycle progression and have implications for cancer therapies .
Synthesis Analysis
The synthesis of N9-Isopropylolomoucine typically involves several key steps:
Starting Materials: The synthesis begins with 2,6-diaminopurine derivatives as the base structure.
Reagents: Common reagents include benzyl bromide for the benzyl group attachment and isopropylamine for introducing the isopropyl group.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH levels to ensure optimal yields. For example, reactions may be conducted in organic solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures to facilitate nucleophilic substitutions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Technical Parameters
Yield: Typical yields can vary but are often optimized to exceed 70%.
Reaction Time: The entire synthesis process can take several hours to a few days depending on the complexity of the reaction steps.
Molecular Structure Analysis
N9-Isopropylolomoucine has a complex molecular structure characterized by a purine core substituted with various functional groups:
Molecular Formula: C16H21N5O
Molecular Weight: Approximately 326.4 g/mol
Structural Features:
A purine base with an isopropyl group at the 9-position.
A hydroxyethylamino group at the 2-position.
A benzylamino group at the 6-position.
The presence of these substituents allows N9-Isopropylolomoucine to interact selectively with cyclin-dependent kinases, influencing their activity and thereby modulating cell cycle progression .
Chemical Reactions Analysis
N9-Isopropylolomoucine participates in several significant chemical reactions:
Inhibition of Kinases: It acts as an inhibitor for CDK1/cyclin B and CDK5/p35, which are crucial for cell cycle regulation.
Cellular Uptake: The compound is taken up by cells through passive diffusion due to its lipophilic nature.
Metabolism: Once inside the cells, it may undergo metabolic transformations that can affect its efficacy and half-life.
Technical Details
IC50 Values: The half-maximal inhibitory concentration (IC50) values for CDK inhibition are critical for understanding its potency; specific values may vary based on experimental conditions .
Mechanism of Action
The mechanism of action of N9-Isopropylolomoucine primarily involves:
CDK Inhibition: By inhibiting cyclin-dependent kinases, it disrupts normal cell cycle progression, particularly affecting the transition from G2 phase to mitosis.
Impact on Signal Transduction Pathways: It may also influence downstream signaling pathways associated with oncogenic processes, such as those involving androgen receptors in prostate cancer .
Induction of Apoptosis: In certain contexts, inhibition of these kinases can lead to increased apoptosis in cancer cells, enhancing its therapeutic potential.
Physical and Chemical Properties Analysis
N9-Isopropylolomoucine exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.
Relevant Data
Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for solid compounds.
Storage Conditions: Recommended storage at -20°C for long-term stability .
Applications
N9-Isopropylolomoucine has several scientific applications:
Cancer Research: Used extensively in studies targeting kinase pathways involved in tumorigenesis, particularly in prostate cancer models .
Drug Development: Its properties make it a candidate for further development into therapeutics aimed at inhibiting specific kinases implicated in various cancers.
Biochemical Assays: Employed in assays designed to evaluate kinase activity and cellular responses to treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
25-desacetylrifapentine is under investigation in clinical trial NCT00023387 (TBTC Study 25PK: Intensive Pharmacokinetic Study of Three Doses of Rifapentine and 25-Desacetyl Rifapentine).
2C-E is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
2C-D is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
2C-T-2 is discontinued (DEA controlled susbtance). It is a psychedelic and entactogenic phenethylamine of the 2C family. It was first synthesized in 1981 by Alexander Shulgin, and rated by him as one of the "magical half-dozen" most important psychedelic phenethylamine compounds. The drug has structural and pharmacodynamic properties similar to those of 2C-T-7 ("Blue Mystic").
2-(2,5-Dimethoxy-4-nitro-phenyl)ethanamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.